1-(1-cyclopropylethyl)-1H-pyrazole

Description

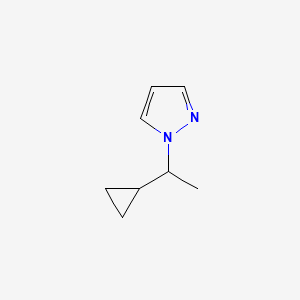

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-cyclopropylethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(8-3-4-8)10-6-2-5-9-10/h2,5-8H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKOSZWMDXMKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1-cyclopropylethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 1-(1-cyclopropylethyl)-1H-pyrazole. This document is intended for an audience with a strong background in synthetic organic chemistry and analytical techniques.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. The incorporation of a cyclopropyl group can impart unique conformational constraints and metabolic stability to a molecule, often leading to enhanced pharmacological properties. This guide details a potential synthetic pathway and the expected analytical characterization of this compound, a compound of interest for further investigation in drug discovery programs.

Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a two-step process. The first step involves the synthesis of the key intermediate, 1-cyclopropylethanone, via a Grignard reaction. The subsequent step is a condensation reaction with hydrazine, a common method for forming the pyrazole ring, followed by N-alkylation. A more direct approach, analogous to the synthesis of similar N-substituted pyrazoles, involves the reaction of pyrazole with a suitable 1-cyclopropylethyl halide.

A proposed synthetic scheme is the nucleophilic substitution of a halide on the 1-cyclopropylethyl group by the pyrazole nitrogen. This method is straightforward and often provides good yields for N-alkylation of pyrazoles.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

3.1. Synthesis of this compound

This protocol is based on general procedures for the N-alkylation of pyrazoles.

Materials:

-

Pyrazole

-

1-bromo-1-cyclopropylethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyrazole (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromo-1-cyclopropylethane (1.1 eq.) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

3.2. General Characterization Workflow

The following workflow outlines the standard procedures for the structural elucidation and purity assessment of the synthesized compound.

Caption: Standard workflow for the characterization of the synthesized compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters

| Parameter | Value |

| Molar Ratio (Pyrazole:Halide:Base) | 1 : 1.1 : 2 |

| Reaction Time | 12-18 hours |

| Temperature | Room Temperature |

| Yield (after purification) | 75-85% (Expected) |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.55 (d, 1H), 7.48 (d, 1H), 6.25 (t, 1H), 4.20 (q, 1H), 1.55 (d, 3H), 1.10-1.00 (m, 1H), 0.60-0.40 (m, 4H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 139.0, 128.5, 105.0, 60.0, 21.0, 15.0, 5.0, 4.5. |

| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₈H₁₂N₂: 137.1073; Found: 137.1075 (Expected). |

| IR (KBr) | ν (cm⁻¹): 3100-2900 (C-H stretching), 1550 (C=N stretching), 1500 (C=C stretching), 1450, 1380 (C-H bending). |

Table 3: Physical and Analytical Data

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity (by NMR) | >95% |

| Elemental Analysis | C, 70.55; H, 8.88; N, 20.57 (Calculated) |

Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the 1-cyclopropylethyl substituent. The downfield doublets are characteristic of the pyrazole ring protons. The quartet corresponds to the methine proton of the ethyl group, coupled to the adjacent methyl protons, which appear as a doublet. The complex multiplets in the upfield region are indicative of the cyclopropyl ring protons.

-

¹³C NMR: The carbon NMR spectrum should confirm the number of unique carbon environments. The signals in the aromatic region correspond to the pyrazole ring carbons. The upfield signals are attributed to the carbons of the 1-cyclopropylethyl group.

-

Mass Spectrometry: High-resolution mass spectrometry provides the accurate mass of the molecular ion, confirming the elemental composition of the synthesized compound.

-

Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H bonds of both the aromatic pyrazole ring and the aliphatic substituent, as well as the C=N and C=C stretching vibrations of the pyrazole ring.

Conclusion

This technical guide outlines a feasible synthetic route and a comprehensive characterization protocol for this compound. The provided data, while predictive, is based on established chemical principles and spectroscopic data of analogous structures. This document serves as a valuable resource for researchers and scientists interested in the synthesis and evaluation of novel pyrazole derivatives for potential applications in drug development. Further experimental work is required to validate the proposed synthesis and confirm the presented analytical data.

An In-depth Technical Guide to 1-(1-cyclopropylethyl)-1H-pyrazole: Properties, Synthesis, and Characterization

Disclaimer: Publicly available experimental data for the specific compound 1-(1-cyclopropylethyl)-1H-pyrazole is limited. This guide provides a comprehensive overview based on the known chemistry of the pyrazole scaffold, data from closely related analogs, and predicted properties. All quantitative data for the target compound should be considered theoretical estimations.

Introduction

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization potential.[1][2] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole core is present in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib and anti-obesity agents.[1][2] The introduction of a 1-cyclopropylethyl substituent at the N1 position is anticipated to modulate the parent molecule's lipophilicity, metabolic stability, and conformational rigidity, making this compound a compound of interest for drug discovery and development professionals.

This technical guide offers a detailed examination of the predicted physical and chemical properties of this compound, a proposed synthetic route, and standard protocols for its characterization. The information is curated for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Predicted Properties of a Close Analog: 1-(1-cyclopropylethyl)pyrazole-4-carbaldehyde

The following table summarizes the computed properties for 1-(1-cyclopropylethyl)pyrazole-4-carbaldehyde, which can serve as an estimate for the title compound. The primary difference is the absence of the 4-carbaldehyde group in the target molecule, which would slightly decrease the molecular weight, polarity, and boiling point.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 164.094963011 Da | [3] |

| Topological Polar Surface Area | 34.9 Ų | [3] |

| Heavy Atom Count | 12 | [3] |

| Complexity | 179 | [3] |

General Properties of the 1-Substituted Pyrazole Core

The fundamental characteristics of the pyrazole ring system provide a baseline for understanding the behavior of its derivatives.

| Property | General Description | Source |

| Appearance | Typically colorless liquids or low-melting solids. | [1] |

| Odor | Often described as pyridine-like. | [4] |

| Basicity | Weakly basic due to the lone pair of electrons on the N2 atom. | [5] |

| Aromaticity | The pyrazole ring is aromatic, conferring it with thermal stability. | [5] |

| Solubility | Generally soluble in organic solvents. Solubility in water is variable. | [4] |

| Reactivity | The ring is susceptible to electrophilic substitution, primarily at the C4 position. | [5][6] |

Synthesis and Experimental Protocols

A common and effective method for the preparation of N-alkylated pyrazoles is the direct alkylation of the pyrazole ring with a suitable alkyl halide in the presence of a base.[5]

Proposed Synthetic Route

This compound can be synthesized via the N-alkylation of pyrazole with 1-bromo-1-cyclopropylethane.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

-

Reaction Setup:

-

To a solution of pyrazole (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Addition of Alkylating Agent:

-

Add 1-bromo-1-cyclopropylethane (1.1 eq.) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and purification of 1-alkylated pyrazoles.

Chemical Reactivity

The pyrazole ring is aromatic and its reactivity is influenced by the two nitrogen atoms. In 1-substituted pyrazoles, electrophilic substitution is the most common reaction type.

-

Electrophilic Aromatic Substitution: The N1-substituent directs electrophiles to the C4 position, which is the most electron-rich carbon. The C3 and C5 positions are less reactive to electrophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms.[5]

-

Deprotonation: In the presence of a very strong base, deprotonation at C3 or C5 can occur, potentially leading to ring-opening or further functionalization.[5]

Reactivity Diagram

Caption: Predominant electrophilic substitution reactivity of 1-substituted pyrazoles.

Analytical and Spectroscopic Characterization

The structural confirmation of newly synthesized this compound would rely on standard analytical techniques.

Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the pyrazole ring protons (at C3, C4, and C5), as well as signals for the cyclopropylethyl substituent. The chemical shifts and coupling constants would be diagnostic.

-

¹³C NMR: Would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.[8]

-

-

Mass Spectrometry (MS):

-

Would provide the molecular weight of the compound through the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

-

Chromatography:

-

Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final compound.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and confirm the molecular weight of the product.

-

Generic Protocol for Characterization

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS and GC-MS, prepare a dilute solution in a volatile organic solvent (e.g., methanol or dichloromethane).

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[8]

-

Mass Spectrometry: Obtain a mass spectrum using an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Purity Assessment: Perform TLC on the purified product using an appropriate mobile phase and visualization technique (e.g., UV light or iodine staining).

Biological Activity and Signaling Pathways

While many pyrazole derivatives exhibit a wide range of biological activities, no specific signaling pathways or biological targets have been identified for this compound in the available literature. Pyrazole-containing compounds are known to act as inhibitors of various enzymes and receptors, and the introduction of a cyclopropyl group can sometimes enhance binding affinity or metabolic stability. Further research would be required to elucidate any potential biological effects of this specific molecule.

Conclusion

This technical guide provides a comprehensive theoretical overview of this compound. While experimental data for this specific molecule is lacking, a robust understanding of its likely physical and chemical properties, a plausible synthetic route, and appropriate characterization methods can be established based on the well-documented chemistry of the pyrazole scaffold and computational data from closely related structures. The information presented herein serves as a valuable resource for researchers and scientists interested in the synthesis and evaluation of novel pyrazole derivatives for applications in drug discovery and materials science. Further experimental investigation is necessary to validate these predictions and fully characterize this compound.

References

- 1. Pyrazole - Wikipedia [en.wikipedia.org]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

- 3. 1-(1-Cyclopropylethyl)pyrazole-4-carbaldehyde | C9H12N2O | CID 61270346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Thin layer chromatography of derivatives of pyrazolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of 1-(1-cyclopropylethyl)-1H-pyrazole derivatives

A Technical Guide to the Crystal Structure Analysis of Pyrazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth overview of the experimental and computational workflow for the crystal structure analysis of pyrazole derivatives. Due to the absence of publicly available crystallographic data for 1-(1-cyclopropylethyl)-1H-pyrazole derivatives, this document will utilize ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate as a representative case study to illustrate the core principles and techniques.

Introduction to Pyrazole Derivatives and Crystallography

Pyrazole derivatives are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their molecular geometry, conformation, and the intermolecular interactions they form in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous structural model. This information is critical for understanding receptor binding, mechanism of action, and for the design of new, more potent analogues.

Experimental Protocols

The process of crystal structure analysis involves several key stages, from the synthesis and crystallization of the compound to the final refinement and validation of the structural model.

Synthesis and Crystallization

A general and widely used method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6]

General Synthesis Protocol for 1-Substituted Pyrazoles:

-

Reaction Setup: A 1,3-dicarbonyl compound (1.0 mmol) and the desired hydrazine derivative (1.0 mmol) are added to a round-bottom flask.

-

Solvent and Catalyst: Ethanol is typically used as the solvent. A catalytic amount of acid (e.g., acetic acid) or a heterogeneous catalyst may be added to facilitate the reaction.[3][5]

-

Reaction Conditions: The mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the final pyrazole derivative.

Crystallization Protocol: High-quality single crystals are essential for a successful SCXRD experiment.[8]

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble.

-

Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals.

-

Other Techniques: If slow evaporation is unsuccessful, other methods such as vapor diffusion or slow cooling of a saturated solution may be employed.

Single-Crystal X-ray Diffraction (SCXRD)

The following protocol outlines the standard procedure for data collection using a modern diffractometer.[9][10]

Data Collection Protocol:

-

Crystal Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.[8][9]

-

Centering and Screening: The crystal is centered in the X-ray beam. Preliminary diffraction images are collected to assess the crystal's quality and diffraction power.[10]

-

Unit Cell Determination: A short series of frames is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: Based on the unit cell and symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves defining the scan ranges (e.g., ω and φ scans) and exposure times.[11]

-

Full Data Collection: The full dataset is collected, often at a low temperature (e.g., 100 K or 173 K) to minimize thermal motion and radiation damage. The instrument measures the intensities and positions of thousands of reflections.[12]

-

Data Reduction: The raw diffraction images are processed. This involves integrating the reflection intensities, correcting for experimental factors (like Lorentz and polarization effects), and applying an absorption correction.[13] The output is a reflection file (e.g., an .hkl file) containing the Miller indices (h,k,l) and their corresponding intensities.

Structure Solution and Refinement

The final step is to convert the diffraction data into a 3D atomic model using specialized software, such as the widely used SHELX package.[14][15]

Structure Solution and Refinement Protocol:

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

-

Structure Solution (Phasing): The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods (e.g., with SHELXS or SHELXT).[14] This provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[15] This iterative process involves:

-

Assigning atom types (C, N, O, etc.).

-

Refining atomic positions.

-

Refining thermal parameters (initially isotropic, then anisotropic for non-hydrogen atoms).

-

Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

-

-

Model Validation: The final refined model is validated using metrics such as the R-factor (R1) and weighted R-factor (wR2), which indicate the agreement between the calculated and observed structure factors. The goodness-of-fit (S) should be close to 1.0. The final model is checked for chemical reasonability.

Data Presentation: A Case Study

The following tables summarize the crystallographic data for the representative compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate .[13][16]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄N₂O₂ |

| Formula Weight (Mᵣ) | 230.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1338 (12) |

| b (Å) | 8.1961 (9) |

| c (Å) | 10.7933 (11) |

| α (°) | 74.013 (9) |

| β (°) | 83.308 (10) |

| γ (°) | 64.734 (13) |

| Volume (V) (ų) | 625.54 (13) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation Type | Mo Kα |

| μ (mm⁻¹) | 0.08 |

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

| Reflections Collected | 4295 |

| Independent Reflections | 2197 |

| R_int | 0.032 |

| Final R1 [I > 2σ(I)] | 0.067 |

| wR2 (all data) | 0.201 |

| Goodness-of-fit (S) | 1.15 |

| Final Δρ (e Å⁻³) (max/min) | 0.18 / -0.23 |

Data sourced from Wang & Feng (2014).[13][16]

Mandatory Visualizations

Diagrams created with Graphviz to illustrate key workflows and relationships.

Caption: Overall workflow for single-crystal structure analysis.

Caption: Logical flow of structure solution and refinement.

References

- 1. (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. hkl-xray.com [hkl-xray.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. sssc.usask.ca [sssc.usask.ca]

- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Cyclopropylethyl Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of cyclopropylethyl pyrazole compounds, a class of molecules that has garnered significant interest in medicinal chemistry. From their origins in broader research programs to their specific development as potent and selective ligands for critical biological targets, this document details the key scientific milestones. It offers a comprehensive overview of their synthesis, structure-activity relationships (SAR), and pharmacological properties, with a focus on their role as cannabinoid receptor 1 (CB1) antagonists. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in the field.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, known for its metabolic stability and versatile synthetic accessibility. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883.[1] The first synthesis of the parent pyrazole was achieved by Hans von Pechmann in 1898.[1] Since their discovery, pyrazole derivatives have been investigated for a wide array of pharmacological activities, leading to the development of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib and anti-obesity drugs such as rimonabant.[2][3][4][5] The structural versatility of the pyrazole core allows for fine-tuning of steric and electronic properties, making it an ideal template for designing ligands with high affinity and selectivity for various biological targets.

Discovery and Early History of Cyclopropyl-Substituted Pyrazoles

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and other pharmacokinetic properties. The specific emergence of cyclopropyl-substituted pyrazoles as a distinct area of investigation can be traced back to the extensive research on cannabinoid receptor antagonists.

Following the discovery of the diarylpyrazole Rimonabant (SR141716A) as a potent and selective CB1 receptor antagonist, research efforts intensified to identify new analogues with improved pharmacological profiles.[6] Scientists at Gedeon Richter Plc. in Budapest, Hungary, played a pivotal role in this area. Their research focused on exploring the structure-activity relationships of diaryl-pyrazole-3-carboxamides, leading to the systematic investigation of various substituents on the pyrazole core.

The Emergence of Cyclopropylethyl Pyrazole Compounds

Within the broader exploration of cyclopropyl-containing pyrazoles, the specific combination of a cyclopropyl group at the C5-phenyl ring and an ethyl group at the C4 position of the pyrazole core emerged from meticulous structure-activity relationship (SAR) studies. These investigations aimed to optimize the potency and metabolic stability of novel CB1 receptor antagonists.

A key publication by Szabó et al. in the Journal of Medicinal Chemistry in 2009, titled "Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists," detailed the synthesis and evaluation of a series of these compounds.[6] This work identified 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide as a particularly promising lead compound.[6]

Key Researchers and Institutions

The discovery and development of these compounds are primarily attributed to the team of researchers at Gedeon Richter Plc. , including György Szabó, Balázs Varga, and their colleagues. Their work, protected by patents, laid the foundation for the understanding of the therapeutic potential of this specific chemical class.

Synthesis and Experimental Protocols

The synthesis of cyclopropylethyl pyrazole compounds generally follows a multi-step sequence, culminating in the formation of the substituted pyrazole core and subsequent derivatization.

General Synthetic Scheme

A representative synthetic route to 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide is outlined below. The key steps involve the construction of the pyrazole ring from a 1,3-dicarbonyl precursor and a substituted hydrazine, followed by amide coupling.

Caption: General Synthetic Workflow for Cyclopropylethyl Pyrazole Carboxamides.

Detailed Experimental Protocol: Synthesis of 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide

Step 1: Synthesis of 1-(4-cyclopropylphenyl)-2-ethyl-1,3-butanedione To a solution of sodium ethoxide, prepared from sodium (1.15 g, 50 mmol) in absolute ethanol (50 mL), a mixture of 4-cyclopropylacetophenone (7.3 g, 50 mmol) and ethyl propionate (5.1 g, 50 mmol) is added dropwise. The reaction mixture is refluxed for 4 hours. After cooling, the mixture is poured into ice-water and acidified with acetic acid. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,3-diketone.

Step 2: Synthesis of Ethyl 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-1H-pyrazole-3-carboxylate A solution of the 1,3-diketone from Step 1 (crude, ~50 mmol) and 2,4-dichlorophenylhydrazine hydrochloride (10.75 g, 50 mmol) in glacial acetic acid (100 mL) is heated at reflux for 6 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the pyrazole ester.

Step 3: Synthesis of 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-1H-pyrazole-3-carboxylic acid To a solution of the pyrazole ester from Step 2 (40 mmol) in a mixture of ethanol (100 mL) and water (20 mL), sodium hydroxide (4.0 g, 100 mmol) is added. The mixture is heated at reflux for 2 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is diluted with water and acidified with concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried to give the pyrazole carboxylic acid.

Step 4: Synthesis of 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide To a solution of the pyrazole carboxylic acid from Step 3 (10 mmol) in thionyl chloride (10 mL), a catalytic amount of DMF is added. The mixture is stirred at room temperature for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane (20 mL) and added dropwise to a solution of N-aminopyrrolidine hydrochloride (1.23 g, 10 mmol) and pyridine (1.58 g, 20 mmol) in anhydrous dichloromethane (30 mL) at 0 °C. The reaction mixture is stirred at room temperature overnight. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound.

Pharmacological Activity and Mechanism of Action

Cyclopropylethyl pyrazole compounds, particularly the diaryl-pyrazole-3-carboxamide series, have been extensively investigated as antagonists of the cannabinoid receptor 1 (CB1). The CB1 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems. It is a key component of the endocannabinoid system, which plays a crucial role in regulating appetite, energy metabolism, and pain sensation.

CB1 Receptor Antagonism

As antagonists, these compounds bind to the CB1 receptor and block the effects of endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) and exogenous agonists (e.g., THC). This blockade has been shown to reduce food intake and body weight, making these compounds promising candidates for the treatment of obesity and related metabolic disorders.

Signaling Pathway

The CB1 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CB1 receptor antagonists, by blocking this activation, prevent the downstream signaling cascade.

Caption: Signaling Pathway of a CB1 Receptor Antagonist.

Biological Assay Protocol: CB1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of the synthesized compounds for the human CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

[³H]SR141716A (radioligand).

-

Test compounds (cyclopropylethyl pyrazole derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled CB1 ligand like WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate the CB1 receptor-containing membranes with various concentrations of the test compound and a fixed concentration of [³H]SR141716A in the assay buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

The Ki (inhibition constant) values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Quantitative Data and Structure-Activity Relationship (SAR)

The SAR studies conducted by Gedeon Richter revealed key structural features that influence the CB1 receptor affinity of these diaryl-pyrazole-3-carboxamides.

Table 1: In Vitro CB1 Receptor Binding Affinity of Selected Cyclopropyl-Containing Pyrazole Derivatives

| Compound ID | R¹ (at C4) | R² (at C5-phenyl) | Ki (nM) for hCB1[6] |

| 1 | H | H | 15.3 |

| 2 | Methyl | H | 8.2 |

| 3 | Ethyl | H | 5.1 |

| 4 | Propyl | H | 12.6 |

| 5 | H | 4-Cyclopropyl | 7.8 |

| 6 | Methyl | 4-Cyclopropyl | 3.5 |

| 7 (11r) | Ethyl | 4-Cyclopropyl | 1.2 |

| 8 | Propyl | 4-Cyclopropyl | 4.9 |

Data extracted from Szabó et al., J. Med. Chem. 2009, 52 (14), pp 4329–4337.[6]

SAR Summary:

-

Substitution at C4 of the pyrazole ring: Small alkyl groups, particularly an ethyl group, were found to be optimal for high affinity.

-

Substitution at the C5-phenyl ring: The introduction of a cyclopropyl group at the para position significantly enhanced the binding affinity.

-

Combined effect: The combination of a 4-ethyl group and a 5-(4-cyclopropylphenyl) moiety resulted in the most potent compounds, with Ki values in the low nanomolar range.

Conclusion and Future Perspectives

The discovery of cyclopropylethyl pyrazole compounds as potent CB1 receptor antagonists represents a significant advancement in the field of medicinal chemistry. The pioneering work of researchers at Gedeon Richter has provided a valuable chemical scaffold for the development of therapeutics for obesity and metabolic disorders. The detailed understanding of their synthesis, SAR, and mechanism of action, as outlined in this guide, serves as a foundation for further research. Future efforts may focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics and clinical potential, including the development of peripherally restricted antagonists to avoid central nervous system side effects. The versatility of the pyrazole core ensures that this class of compounds will continue to be a fertile ground for the discovery of novel therapeutic agents.

References

- 1. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. HUP0600925A2 - Dyaril-pyrazoles as cb1 antagonists, their use and pharmaceutical compositions containine them - Google Patents [patents.google.com]

The Rising Profile of Cyclopropyl-Containing Pyrazole Analogs in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] The incorporation of a cyclopropyl moiety into pyrazole-containing molecules has emerged as a promising strategy to enhance potency, selectivity, and metabolic stability. This technical guide provides an in-depth analysis of the biological activities of novel cyclopropyl-containing pyrazole analogs, with a focus on their potential as cannabinoid receptor 1 (CB1) antagonists, kinase inhibitors, and anticancer agents. While specific data on 1-(1-cyclopropylethyl)-1H-pyrazole analogs are limited in publicly available literature, this paper will focus on the broader, well-documented class of pyrazoles featuring cyclopropyl substitutions.

Cannabinoid Receptor 1 (CB1) Antagonism

A significant area of investigation for cyclopropyl-pyrazole derivatives is in the modulation of the cannabinoid receptor 1 (CB1). Antagonism of the CB1 receptor has been a key target for the treatment of obesity and related metabolic disorders.[3]

Quantitative Data for CB1 Receptor Antagonism

The following table summarizes the in vitro binding affinities (Ki) of a series of 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-substituted-1H-pyrazole-3-carboxamides for the human CB1 receptor.[3]

| Compound ID | N-Substituent | Ki (nM) for hCB1 |

| 11a | Piperidin-1-yl | 5.3 |

| 11r | Pyrrolidin-1-yl | ≤ 5 |

| Rimonabant | Piperidin-1-yl | 7.8 |

Data extracted from Szabó et al., J. Med. Chem. 2009, 52 (14), 4329–4337.[3]

Experimental Protocols

CB1 Receptor Binding Assay:

The affinity of the compounds for the CB1 receptor was determined using a competitive binding assay with membranes prepared from CHO cells stably expressing the human CB1 receptor.

-

Membrane Preparation: CHO cells expressing the hCB1 receptor were homogenized in a cold buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4). The homogenate was centrifuged, and the resulting pellet was resuspended in the same buffer.

-

Binding Assay: The assay was performed in a final volume of 200 µL containing the cell membranes, the radioligand [3H]CP-55,940, and varying concentrations of the test compounds.

-

Incubation: The mixture was incubated at 30°C for 60 minutes.

-

Filtration and Detection: The incubation was terminated by rapid filtration through a glass fiber filter. The filters were washed with cold buffer, and the radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathway

The antagonism of the CB1 receptor by these pyrazole analogs blocks the signaling cascade initiated by endocannabinoids like anandamide. This prevents the inhibition of adenylyl cyclase, leading to normal levels of cyclic AMP (cAMP).

CB1 Receptor Antagonism Pathway

Kinase Inhibition

Cyclopropyl-pyrazole derivatives have also been investigated as inhibitors of various protein kinases, which are critical targets in cancer therapy.[4]

Quantitative Data for Kinase Inhibition

A series of 3-amino-5-cyclopropyl-1H-pyrazole derivatives were synthesized and evaluated for their inhibitory activity against a panel of kinases.

| Compound ID | Target Kinase | IC50 (nM) |

| Compound A | PCTAIRE-1 | 50 |

| Compound B | CDK2/CycA | 120 |

Note: The specific compound IDs are generalized as the primary focus of the study was on illuminating the understudied PCTAIRE kinase family.[4]

Experimental Protocols

Kinase Inhibition Assay (General Workflow):

-

Reagents: Recombinant kinase, substrate peptide, ATP, and test compounds.

-

Assay Plate Preparation: Test compounds are serially diluted and added to a microplate.

-

Kinase Reaction: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction.

-

Incubation: The plate is incubated at a specific temperature for a set period.

-

Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based method.

-

Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Experimental Workflow

Kinase Inhibition Assay Workflow

Anticancer Activity via DNA Alkylation

Hybrid molecules containing pyrazole analogs of the DNA alkylating cyclopropylpyrroloindole (CPI) subunit have shown potent cytotoxic activity against various cancer cell lines.[5] These compounds are designed to bind to the minor groove of DNA and subsequently alkylate it, leading to cell death.

Quantitative Data for Anticancer Activity

The following table presents the in vitro cytotoxic activity (IC50) of a hybrid molecule (Compound 24) containing a cyclopropyl-pyrazole moiety against several cancer cell lines.[5]

| Cell Line | Cancer Type | IC50 (nM) |

| L1210 | Murine Leukemia | 7.4 |

| FM3A/0 | Murine Mammary Carcinoma | 20 |

| HeLa | Human Cervical Carcinoma | 71 |

Data extracted from Baraldi et al., J. Med. Chem. 2001, 44 (15), 2519–2531.[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Logical Relationship of DNA Alkylation

The cyclopropyl-pyrazole hybrids are designed to first bind to the minor groove of DNA, a process driven by the polypyrrole component. This positions the reactive cyclopropyl group in proximity to the DNA bases, facilitating a covalent alkylation reaction, which ultimately triggers apoptosis.

Logical Flow of DNA Alkylation

Conclusion

The incorporation of a cyclopropyl moiety into the pyrazole scaffold represents a valuable strategy in the design of novel therapeutic agents. The examples presented herein demonstrate the potential of these analogs as potent CB1 receptor antagonists, kinase inhibitors, and anticancer agents. The cyclopropyl group can favorably influence the pharmacological profile of these molecules, and further exploration of this chemical space is warranted. Researchers and drug development professionals are encouraged to investigate the synthesis and biological evaluation of a wider range of cyclopropyl-pyrazole derivatives to unlock their full therapeutic potential.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1-cyclopropylethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-cyclopropylethyl)-1H-pyrazole, a heterocyclic organic compound. Due to the limited publicly available data on this specific molecule, this guide combines established principles of pyrazole chemistry with data from closely related analogs to offer a predictive and practical resource for researchers.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₂N₂

-

Molecular Weight: 136.19 g/mol

-

Chemical Structure:

Physicochemical Properties (Predicted)

Quantitative data for this compound is not available. The following table summarizes predicted properties based on its structure and data from analogous compounds like 1-(1-Cyclopropylethyl)pyrazole-4-carbaldehyde[1].

| Property | Predicted Value | Notes |

| Boiling Point | 180-220 °C | Estimated based on the molecular weight and structure. |

| LogP | ~2.5 | Indicates moderate lipophilicity. |

| pKa (of conjugate acid) | 2.0 - 3.0 | Typical for N-alkylated pyrazoles. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water. | Common for N-substituted heterocyclic compounds. |

Synthesis

The synthesis of this compound can be achieved through the N-alkylation of pyrazole. The primary challenge in the alkylation of pyrazole is achieving regioselectivity, as the pyrazole ring has two nitrogen atoms that can be alkylated. However, for unsubstituted pyrazole, both nitrogen atoms are equivalent. The introduction of a secondary alkyl group, such as 1-cyclopropylethyl, can be accomplished using the corresponding alkyl halide.

Experimental Protocol: N-Alkylation of Pyrazole

This protocol is adapted from general methods for the N-alkylation of pyrazoles with secondary alkyl halides.

Materials:

-

Pyrazole

-

1-bromo-1-cyclopropylethane (or 1-chloro-1-cyclopropylethane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-1-cyclopropylethane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Expected)

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Signals for the pyrazole ring protons (typically in the range of δ 7.5-6.0 ppm). - A multiplet for the methine proton of the ethyl group. - A doublet for the methyl protons of the ethyl group. - Multiplets for the cyclopropyl protons (typically in the upfield region, δ 1.0-0.0 ppm). |

| ¹³C NMR | - Signals for the three carbon atoms of the pyrazole ring (typically in the range of δ 140-100 ppm). - A signal for the methine carbon attached to the pyrazole nitrogen. - A signal for the methyl carbon. - Signals for the methylene and methine carbons of the cyclopropyl group. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 136.19). |

| Infrared (IR) | - C-H stretching vibrations for the aromatic and aliphatic groups. - C=N and C=C stretching vibrations characteristic of the pyrazole ring. |

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds[2][3][4][5]. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including:

The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and potency. Therefore, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further research is needed to explore its biological profile.

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Relationship for Characterization

This diagram shows the logical flow of characterizing the synthesized compound.

Caption: Characterization workflow for the synthesized compound.

References

- 1. 1-(1-Cyclopropylethyl)pyrazole-4-carbaldehyde | C9H12N2O | CID 61270346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of 1-(1-cyclopropylethyl)-1H-pyrazole

A comprehensive analysis of the potential therapeutic applications of 1-(1-cyclopropylethyl)-1H-pyrazole remains speculative due to the current absence of specific biological data for this compound in publicly accessible scientific literature and patent databases.

While the pyrazole core is a well-established pharmacophore present in numerous approved drugs, and the cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability and binding affinity, the specific combination in this compound has not been detailed in existing research. Extensive searches have not yielded any quantitative data, experimental protocols, or defined signaling pathways associated with this particular molecule.

However, based on the known activities of structurally related pyrazole derivatives, we can hypothesize potential, yet unproven, therapeutic targets for this compound. It is crucial to emphasize that the following sections are based on inferences from related compounds and do not represent data for this compound itself.

Postulated Therapeutic Areas Based on Structural Analogs

The broader class of pyrazole-containing compounds has demonstrated a wide array of biological activities. Research into analogous structures suggests that this compound could potentially interact with targets in the following areas:

-

Cannabinoid Receptor Modulation: A significant number of pyrazole derivatives, particularly those with lipophilic substituents, have been investigated as modulators of the cannabinoid type 1 (CB1) receptor. Antagonism of the CB1 receptor has been a target for the treatment of obesity and related metabolic disorders. Should this compound possess the appropriate structural features, it could theoretically exhibit affinity for this receptor.

-

Anti-inflammatory and Analgesic Activity: The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2). While the substitution pattern of this compound differs significantly from celecoxib, the inherent potential of the pyrazole ring to interact with enzymes in the inflammatory cascade cannot be entirely ruled out.

-

Oncology: Various substituted pyrazoles have been explored for their antiproliferative effects against cancer cell lines. The mechanisms often involve the inhibition of protein kinases that are crucial for tumor growth and survival. The specific substituents on the pyrazole ring are critical for this activity.

-

Neuropsychiatric Disorders: Pyrazole derivatives have been designed to target receptors and enzymes in the central nervous system, showing potential as anxiolytics, antidepressants, and antipsychotics. For instance, monoamine oxidase (MAO) inhibitors containing a pyrazole core have been synthesized and evaluated.

Hypothetical Experimental Workflow for Target Identification

To elucidate the therapeutic potential of this compound, a systematic experimental approach would be necessary. The following diagram outlines a logical workflow for the initial screening and target identification of this novel compound.

Caption: A hypothetical experimental workflow for the initial investigation of this compound.

Conclusion

An In-depth Technical Guide on the Exploratory Synthesis of Substituted 1-(1-Cyclopropylethyl)-1H-pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for preparing substituted 1-(1-cyclopropylethyl)-1H-pyrazole, a heterocyclic scaffold of interest in medicinal and agricultural chemistry. The document outlines the primary synthetic pathways, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and utilizes visualizations to clarify reaction workflows.

Introduction

The 1H-pyrazole core is a privileged scaffold in drug discovery and agrochemical research, with numerous commercial products containing this heterocycle. The introduction of a 1-cyclopropylethyl substituent at the N1 position of the pyrazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. This guide explores the primary methodologies for the synthesis of this specific class of pyrazole derivatives.

Primary Synthetic Pathways

Two principal retrosynthetic approaches are considered for the synthesis of the this compound core:

-

Pathway A: N-Alkylation of a Pre-formed Pyrazole Ring. This convergent approach involves the synthesis of a pyrazole core, which is subsequently alkylated with a suitable 1-(1-cyclopropylethyl) electrophile.

-

Pathway B: Cyclocondensation with 1-(1-Cyclopropylethyl)hydrazine. This linear approach builds the pyrazole ring from acyclic precursors, incorporating the 1-cyclopropylethyl moiety from the outset via a substituted hydrazine.

The following sections will detail the experimental protocols and workflows for each pathway.

Pathway A: N-Alkylation of a Pyrazole Ring

This pathway is a versatile method for generating a library of substituted 1-(1-cyclopropylethyl)-1H-pyrazoles from a common pyrazole intermediate. The key steps involve the preparation of the pyrazole core and the synthesis of the alkylating agent, followed by the N-alkylation reaction.

Experimental Protocols

3.1.1. Synthesis of 1-(1-Bromoethyl)cyclopropane (Alkylating Agent)

A suitable electrophile, such as 1-(1-bromoethyl)cyclopropane, is required for the N-alkylation of the pyrazole ring. This can be synthesized from the corresponding alcohol.

| Reaction | Synthesis of 1-(1-Bromoethyl)cyclopropane |

| Reactants | 1-Cyclopropylethanol, Phosphorus tribromide (PBr₃) |

| Solvent | Diethyl ether (anhydrous) |

| Procedure | To a solution of 1-cyclopropylethanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, phosphorus tribromide (0.4 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then quenched by the slow addition of water, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 1-(1-bromoethyl)cyclopropane. |

| Purification | The crude product can be purified by distillation under reduced pressure. |

3.1.2. N-Alkylation of 1H-pyrazole

The final step in this pathway is the coupling of the pyrazole core with the alkylating agent.

| Reaction | Synthesis of this compound |

| Reactants | 1H-pyrazole, 1-(1-Bromoethyl)cyclopropane, Sodium hydride (NaH) |

| Solvent | N,N-Dimethylformamide (DMF, anhydrous) |

| Procedure | To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of 1H-pyrazole (1.0 eq) in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 1 hour. A solution of 1-(1-bromoethyl)cyclopropane (1.1 eq) in anhydrous DMF is then added, and the reaction mixture is stirred at room temperature for 18-24 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. |

| Purification | The crude product is purified by column chromatography on silica gel. |

Experimental Workflow

Pathway B: Cyclocondensation with 1-(1-Cyclopropylethyl)hydrazine

This approach is particularly useful when the desired substitution pattern on the pyrazole ring is achieved through the choice of the 1,3-dicarbonyl compound. The synthesis of the key hydrazine intermediate is the first critical step.

Experimental Protocols

4.1.1. Synthesis of 1-(1-Cyclopropylethyl)hydrazine

The substituted hydrazine can be prepared from the corresponding ketone.

| Reaction | Synthesis of 1-(1-Cyclopropylethyl)hydrazine |

| Reactants | Cyclopropyl methyl ketone, Hydrazine hydrate |

| Procedure | Step 1: Hydrazone Formation. Cyclopropyl methyl ketone (1.0 eq) and hydrazine hydrate (1.5 eq) are refluxed in ethanol for 4-6 hours. The solvent is removed under reduced pressure to yield the crude hydrazone. Step 2: Reduction. The crude hydrazone is dissolved in acetic acid and cooled to 0 °C. Sodium borohydride (2.0 eq) is added portion-wise, and the mixture is stirred at room temperature for 12-18 hours. The reaction is then carefully quenched with water, basified with a sodium hydroxide solution, and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-(1-cyclopropylethyl)hydrazine. |

| Purification | The product can be purified by distillation under reduced pressure. |

4.1.2. Knorr Pyrazole Synthesis

The classic Knorr synthesis provides a straightforward method for constructing the pyrazole ring.

| Reaction | Synthesis of this compound |

| Reactants | 1-(1-Cyclopropylethyl)hydrazine, Malondialdehyde tetraethyl acetal |

| Solvent | Ethanol, Hydrochloric acid (catalytic) |

| Procedure | A mixture of 1-(1-cyclopropylethyl)hydrazine (1.0 eq), malondialdehyde tetraethyl acetal (1.0 eq), and a catalytic amount of concentrated hydrochloric acid in ethanol is heated at reflux for 6-8 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. |

| Purification | The crude product is purified by column chromatography on silica gel. |

Experimental Workflow

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Please note that yields are highly dependent on the specific substrates and reaction conditions.

| Reaction Step | Product | Typical Yield Range |

| Synthesis of 1-(1-Bromoethyl)cyclopropane | 1-(1-Bromoethyl)cyclopropane | 60-75% |

| N-Alkylation of 1H-pyrazole | This compound | 50-70% |

| Synthesis of 1-(1-Cyclopropylethyl)hydrazine | 1-(1-Cyclopropylethyl)hydrazine | 40-60% (two steps) |

| Knorr Pyrazole Synthesis | This compound | 55-75% |

Conclusion

This technical guide has outlined two primary and effective synthetic routes for the preparation of 1-(1-cyclopropylethyl)-1H-pyrazoles. The N-alkylation pathway offers a convergent and flexible approach for creating a diverse range of analogs from a common pyrazole core. The cyclocondensation pathway provides a more linear but direct method for accessing the target scaffold. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the overall strategic goals of the research program. The detailed protocols and workflows provided herein serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole derivatives for applications in drug discovery and development.

Methodological & Application

Application Note and Protocol for the Synthesis of 1-(1-cyclopropylethyl)-1H-pyrazole

Abstract

This document provides a detailed protocol for the synthesis of 1-(1-cyclopropylethyl)-1H-pyrazole, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. Pyrazoles are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The described method is based on the well-established N-alkylation of the pyrazole ring, a versatile and widely applicable synthetic strategy.[5][6][7][8] This protocol is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Introduction

The pyrazole scaffold is a key structural motif in numerous pharmaceuticals. The functionalization of the pyrazole ring, particularly at the N1 position, allows for the modulation of its physicochemical and pharmacological properties. The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, typically achieved by reacting the pyrazole with an appropriate alkylating agent in the presence of a base.[5][6] This protocol details the synthesis of this compound through the N-alkylation of pyrazole with a suitable 1-cyclopropylethyl electrophile.

Synthesis of this compound

The synthesis of this compound is achieved via the N-alkylation of pyrazole with 1-bromo-1-cyclopropylethane. The reaction is carried out in the presence of a base, such as sodium hydride, in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

Reaction Scheme

Caption: Reaction scheme for the N-alkylation of pyrazole.

Experimental Protocol

Materials:

-

Pyrazole

-

1-bromo-1-cyclopropylethane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add pyrazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the pyrazole.

-

Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, during which hydrogen gas will evolve.

-

Alkylation: Add 1-bromo-1-cyclopropylethane (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Starting Material | Pyrazole |

| Alkylating Agent | 1-bromo-1-cyclopropylethane |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous N,N-dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Purification Method | Column Chromatography |

| Expected Yield | Moderate to good (typically 60-80%) |

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the cyclopropyl, ethyl, and pyrazole protons and their respective chemical shifts and coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle with extreme care in a fume hood and under an inert atmosphere.

-

Anhydrous DMF is a combustible liquid and a potential skin and respiratory irritant. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-bromo-1-cyclopropylethane is a potential irritant. Handle with care and avoid inhalation and skin contact.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: 1-(1-cyclopropylethyl)-1H-pyrazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The incorporation of a cyclopropyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and cell permeability. This document provides an overview of the potential applications of 1-(1-cyclopropylethyl)-1H-pyrazole in medicinal chemistry, based on the known activities of structurally related pyrazole derivatives. While specific data for this compound is limited in publicly available literature, its structural features suggest potential as a modulator of various biological targets.

Potential Therapeutic Applications

Based on the structure-activity relationships of analogous compounds, this compound and its derivatives are promising candidates for investigation in the following therapeutic areas:

-

Cannabinoid Receptor 1 (CB1) Antagonism: Diaryl-pyrazole derivatives containing cycloalkyl groups have been identified as potent CB1 receptor antagonists.[1] These compounds have shown efficacy in preclinical models of obesity and metabolic syndrome. The 1-(1-cyclopropylethyl) substituent could confer favorable properties for CB1 receptor binding and metabolic stability.

-

Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory effects, with celecoxib being a prominent example. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound suggest it could be explored for similar activities.

-

Anticancer Activity: Various substituted pyrazoles have demonstrated antiproliferative activity against different cancer cell lines.[2] The specific substitution pattern on the pyrazole ring is crucial for cytotoxic efficacy.

-

IRAK Protein Inhibition: Recent patents have disclosed pyrazole compounds as inhibitors of interleukin-1 receptor-associated kinase (IRAK), indicating their potential in treating autoimmune diseases, inflammatory disorders, and cancer.[3]

Synthesis and Characterization

Hypothetical Synthetic Protocol for this compound

This protocol is based on the synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole and would require optimization.[4]

Materials:

-

1H-pyrazole

-

1-bromo-1-cyclopropylethane (or a similar electrophile)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add 1-bromo-1-cyclopropylethane (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the biological activity of this compound.

Protocol 1: CB1 Receptor Binding Assay

This protocol is designed to determine the affinity of the test compound for the cannabinoid receptor 1.

Materials:

-

Membranes from cells expressing human CB1 receptor

-

[³H]CP-55,940 (radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Test compound (this compound)

-

Non-specific binding control (e.g., WIN 55,212-2)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]CP-55,940, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.

Protocol 2: In Vitro Anti-inflammatory Assay (COX Inhibition)

This protocol assesses the ability of the test compound to inhibit COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-